Lercanidipine Hydrochloride is a calcium channel blocker used as an antihypertensive drug. [] During the manufacturing process, impurities may arise, potentially impacting the drug's safety and efficacy. While the provided abstracts don't specify "Impurity B," they highlight the importance of identifying and quantifying these impurities. [, ]
Lercanidipine is a calcium channel blocker that helps in managing hypertension by relaxing blood vessels. Impurity B is part of a broader category of impurities that can include degradation products and residual solvents from the manufacturing process. The identification and characterization of such impurities are critical for regulatory compliance and ensuring patient safety.
The synthesis of Lercanidipine Impurity B typically involves several chemical reactions starting from specific intermediates. A notable method includes the hydrolysis of lercanidipine intermediates in a controlled environment.
This method highlights the importance of controlling reaction conditions to minimize impurities during synthesis.
Lercanidipine Impurity B has a complex molecular structure, characterized by its specific functional groups that influence its chemical behavior:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Lercanidipine Impurity B can participate in various chemical reactions, primarily related to its functional groups:
These reactions are crucial for understanding the stability and safety profile of lercanidipine formulations.
Lercanidipine Impurity B, while not directly responsible for therapeutic effects, may influence the pharmacokinetics of lercanidipine:
Understanding how impurities interact within biological systems is essential for optimizing drug formulations.
Lercanidipine Impurity B exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate storage conditions and formulation strategies for lercanidipine-based medications.
Lercanidipine Impurity B serves several scientific purposes:
Lercanidipine Impurity B (CAS 1119226-97-9) is a process-related impurity structurally characterized as a decarboxylated derivative of lercanidipine hydrochloride. Its molecular formula is C₃₅H₃₇N₃O₆, distinguishing it from the parent drug (C₃₆H₄₁N₃O₆·HCl) by the loss of a carboxylic acid group [1] [6]. Regulatory agencies, including the FDA and EMA, mandate strict control of such impurities per ICH Q3A/B guidelines, which specify thresholds for identification (0.10%) and qualification (0.15%) in drug substances. Uncontrolled levels may compromise drug safety and efficacy, necessitating rigorous analytical monitoring [4] [9].
Process-related impurities arise during synthesis, purification, or storage of active pharmaceutical ingredients (APIs). For lercanidipine hydrochloride, Impurity B forms primarily during esterification or decarboxylation steps. Its presence reflects reaction inefficiencies, such as:
Lercanidipine hydrochloride synthesis involves a three-step process:
Table 1: Key Intermediates and Impurities in Lercanidipine Synthesis
Synthesis Step | Key Intermediate | Potential Impurities | Formation Cause |
---|---|---|---|
Hantzsch condensation | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Nitrendipine (CAS 39562-70-4) | Incomplete purification |
Esterification | Acyl chloride derivative | Lercanidipine Impurity B (CAS 1119226-97-9) | Decarboxylation |
Amination | Lercanidipine free base | Ethyl ester impurity (CAS 210579-71-8) | Solvent residue |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7